tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 168892-89-5
VCID: VC11624997
InChI: InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-10-6-13(7-11-18)12-20-14-4-8-17-9-5-14/h13-14,17H,4-12H2,1-3H3
SMILES:
Molecular Formula: C16H30N2O3
Molecular Weight: 298.42 g/mol

tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate

CAS No.: 168892-89-5

Cat. No.: VC11624997

Molecular Formula: C16H30N2O3

Molecular Weight: 298.42 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate - 168892-89-5

Specification

CAS No. 168892-89-5
Molecular Formula C16H30N2O3
Molecular Weight 298.42 g/mol
IUPAC Name tert-butyl 4-(piperidin-4-yloxymethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-10-6-13(7-11-18)12-20-14-4-8-17-9-5-14/h13-14,17H,4-12H2,1-3H3
Standard InChI Key BVGHDXFXSUEYBF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)COC2CCNCC2

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features two piperidine rings: one protected by a Boc group at the 1-position and the other linked via an ether-oxygen bridge at the 4-position. The (piperidin-4-yloxy)methyl group introduces steric bulk and hydrogen-bonding potential, which are advantageous in drug design.

Key Structural Features:

  • Molecular Formula: C₁₆H₂₈N₂O₃ (deduced from analogous compounds ).

  • Molecular Weight: 296.4 g/mol.

  • Functional Groups: Tertiary carbamate (Boc), ether, and secondary amine.

Synthetic Precursors and Analogues

While direct data on this compound is limited, its synthesis likely follows pathways similar to tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS 141699-59-4), where nucleophilic substitution reactions are employed . For example, replacing the mesyl (methylsulfonyl) group with a (piperidin-4-yloxy)methyl moiety could yield the target compound.

Synthesis and Reaction Pathways

Proposed Synthetic Routes

The compound can be synthesized via a two-step protocol:

  • Introduction of the Boc Group:
    Piperidin-4-ylmethanol is reacted with di-tert-butyl dicarbonate under basic conditions to form tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

  • Etherification:
    The hydroxyl group is activated (e.g., via mesylation) and displaced by piperidin-4-ol under nucleophilic conditions.

Example Reaction Conditions:

  • Base: Potassium carbonate or cesium fluoride .

  • Solvent: N,N-Dimethylacetamide (DMA) or ethanol/water mixtures .

  • Temperature: 85–105°C .

  • Yield: 58–95% (based on analogous reactions ).

Optimization Challenges

  • Steric Hindrance: Bulky substituents on both piperidine rings may slow reaction kinetics.

  • Byproduct Formation: Competing elimination or over-alkylation requires careful stoichiometric control.

Physicochemical Properties

Predicted Properties

Using quantitative structure-property relationship (QSPR) models and data from analogues :

PropertyValue
Log P (octanol-water)1.36 (predicted)
Solubility (water)3.29 mg/mL
TPSA81.29 Ų
H-Bond Acceptors5

Pharmaceutical Applications

Role in Drug Discovery

The compound’s dual piperidine structure makes it a versatile scaffold for kinase inhibitors. For instance, analogues like tert-butyl 4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy]piperidine-1-carboxylate exhibit potent anticancer activity .

Mechanism of Action:

  • Kinase Inhibition: The piperidine-oxygen bridge mimics ATP’s ribose moiety, competitively binding kinase active sites.

  • Enhanced Bioavailability: The Boc group improves membrane permeability .

Case Study: Anticancer Agent Intermediate

In a synthesis described by Ambeed , tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate was reacted with 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline to yield a quinazoline derivative with 84% efficiency. Substituting the mesyl group with (piperidin-4-yloxy)methyl could produce analogues with improved selectivity.

Future Directions

Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying the piperidine-oxygen bridge to enhance target affinity.

  • Prodrug Development: Leveraging the Boc group for controlled drug release.

Industrial Scale-Up

  • Process Optimization: Continuous-flow systems to mitigate steric effects.

  • Green Chemistry: Replacing DMA with biodegradable solvents.

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